[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate
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Overview
Description
[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate is an organic compound with a complex structure that includes both nitrophenyl and phenylacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate typically involves the esterification of 2-phenylacetic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phenylacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include hydroxide ions (OH⁻) and alkoxide ions (RO⁻).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenylacetate derivatives.
Scientific Research Applications
[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylacetate group can undergo hydrolysis to release phenylacetic acid, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A compound with a similar structure but different functional groups.
2-Methoxyphenyl isocyanate: A compound used for amine protection and deprotection.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13NO5 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate |
InChI |
InChI=1S/C16H13NO5/c18-15(13-6-8-14(9-7-13)17(20)21)11-22-16(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
BQSOIGAKYHKAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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